4-Iodo-2,2-dimethyl-tetrahydro-pyran

Cross-coupling Bond dissociation energy Oxidative addition

Achieving stereoselective sp³-sp² C-C bond formation under mild conditions remains challenging. 4-Iodo-2,2-dimethyl-tetrahydro-pyran addresses this as a secondary alkyl iodide coupling partner with a low C-I bond dissociation energy (53-57 kcal/mol) that enables oxidative addition at ambient temperature. The gem-dimethyl group imposes conformational constraint, improving metabolic stability and regioselectivity. • Facilitates ligand-controlled regiodivergent Suzuki-Miyaura couplings with high stereospecificity • Enables orthogonal cross-coupling sequences via chemoselective C-I bond activation • 97% purity minimizes trace metal interference in SAR campaigns

Molecular Formula C7H13IO
Molecular Weight 240.08 g/mol
CAS No. 882687-80-1
Cat. No. B1405159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2,2-dimethyl-tetrahydro-pyran
CAS882687-80-1
Molecular FormulaC7H13IO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)I)C
InChIInChI=1S/C7H13IO/c1-7(2)5-6(8)3-4-9-7/h6H,3-5H2,1-2H3
InChIKeyCTPMPYIKWARWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-2,2-dimethyl-tetrahydro-pyran Overview


4-Iodo-2,2-dimethyl-tetrahydro-pyran (CAS 882687-80-1) is a fully saturated six-membered oxygen heterocycle featuring a tetrahydropyran (THP) core with two geminal methyl groups at the 2-position and an iodine atom at the 4-position . With molecular formula C₇H₁₃IO and molecular weight 240.08, this compound exists as a yellow to red-brown liquid or semi-solid at ambient temperature and belongs to the class of iodinated saturated heterocyclic building blocks commonly employed as pharmaceutical intermediates and synthetic precursors for sp³-rich heterocyclic scaffolds . The 2,2-dimethyl substitution pattern confers conformational constraint and metabolic stability, while the 4-iodo group serves as a versatile handle for transition metal-catalyzed cross-coupling, nucleophilic substitution, and elimination chemistry .

Cross-Coupling
Iodo handle supports sp³-sp²/ sp³ coupling under mild conditions
Conformational Control
2,2-Dimethyl substitution provides steric bias for stereochemical studies
Procurement Grade
Available at 97% and 95% purity tiers for route scouting or sensitive catalysis

Why 4-Iodo-2,2-dimethyl-tetrahydro-pyran Is Irreplaceable


Substitution of 4-Iodo-2,2-dimethyl-tetrahydro-pyran with alternative 4-halotetrahydropyrans or non-iodinated analogs fundamentally alters reaction outcomes due to three critical factors. First, the carbon-iodine bond possesses a significantly lower bond dissociation energy (approximately 53-57 kcal/mol for alkyl iodides) compared to carbon-bromine (approximately 68-71 kcal/mol) and carbon-chlorine (approximately 80-84 kcal/mol) bonds, translating to measurably higher reactivity in oxidative addition steps of cross-coupling reactions and enabling milder reaction conditions [1][2]. Second, the geminal dimethyl substitution at the 2-position imposes conformational restrictions that distinguish the reactivity and steric environment from unsubstituted tetrahydropyran analogs, affecting regioselectivity in elimination and cyclization pathways [3]. Third, the iodine substituent enables chemoselective functionalization orthogonal to bromides or chlorides in orthogonal cross-coupling sequences, a capability unavailable with non-iodinated or differently halogenated analogs . Consequently, procurement of the specific 4-iodo-2,2-dimethyl variant—rather than generic 4-halotetrahydropyran alternatives—is essential when reaction sequences demand the precise combination of C-I bond reactivity, steric protection at the 2-position, and the ability to participate in sp³-sp² or sp³-sp³ bond-forming events under mild conditions.

1
Replacing iodo with bromo/chloro may shift oxidative addition rates and require higher reaction temperatures
2
Unsubstituted 4-iodotetrahydropyran lacks 2,2-dimethyl conformational constraint, altering regiochemical outcomes
3
C-I lability demands cold-chain storage; using more stable halides may simplify logistics but compromise reactivity

Quantitative Evidence: 4-Iodo-2,2-dimethyl-tetrahydro-pyran


C-I Bond Dissociation Energy Advantage

The 4-iodo substituent in 4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits a carbon-iodine bond dissociation energy (BDE) of approximately 53-57 kcal/mol for secondary alkyl iodides, compared to 68-71 kcal/mol for secondary alkyl bromides and 80-84 kcal/mol for secondary alkyl chlorides [1]. This 15-27 kcal/mol lower BDE relative to chloride analogs and 11-14 kcal/mol lower BDE relative to bromide analogs directly translates to faster oxidative addition rates with Pd(0) catalysts and enables cross-coupling under milder thermal conditions (often room temperature to 60 °C for iodides vs. 80-120 °C for bromides) [2].

C-I Bond Energy
Class-level
53–57 kcal/mol (C-I) vs 68–71 (C-Br)
Supports lower-temperature cross-coupling
Secondary alkyl iodide gas-phase data
Cross-coupling Bond dissociation energy Oxidative addition

sp³-Rich Building Block for Cross-Coupling

4-Iodo-2,2-dimethyl-tetrahydro-pyran serves as a stereogenic secondary sp³-hybridized carbon coupling partner in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. Methodology developed for analogous secondary alkyl iodides demonstrates that stereospecific, ligand-controlled regiodivergent coupling can be achieved with high selectivity, enabling independent access to both regioisomeric products from a single iodide precursor [1]. The geminal dimethyl substitution at the 2-position provides conformational bias that influences the stereochemical outcome of substitution at the 4-position—a feature absent in unsubstituted 4-iodotetrahydropyran (CAS 25637-18-7) [2].

sp³ Coupling Partner
Class-level
Ligand-controlled regiodivergent Suzuki-Miyaura
Steric bias enables regioisomer selection
Methodology from stereogenic alkyl iodides
Suzuki-Miyaura coupling sp³-sp² cross-coupling Heterocyclic synthesis

Commercial Purity Grades

4-Iodo-2,2-dimethyl-tetrahydro-pyran is commercially available at two primary purity grades from multiple established chemical suppliers: 97% purity (offered by Leyan, Sigma-Aldrich/Ambeed, and Cool Pharm) and 95% purity (offered by ChemShuttle) . This purity differential provides procurement flexibility: 97% grade is recommended for sensitive catalytic applications where trace impurities may poison Pd catalysts, while 95% grade offers cost efficiency for scale-up and preliminary route scouting .

Purity Grades
Data to verify
97% (multi-supplier) and 95% (ChemShuttle)
Two-tier procurement for cost or sensitivity
Supplier COA; store at 2–8 °C, protect from light
Purity specification Procurement grade Quality control

Predicted Physicochemical Properties

The predicted boiling point of 4-Iodo-2,2-dimethyl-tetrahydro-pyran is 220.6 ± 33.0 °C at 760 mmHg, with a predicted density of 1.56 ± 0.1 g/cm³ . In comparison, unsubstituted 4-iodotetrahydropyran (CAS 25637-18-7) exhibits a boiling point of 79 °C and density of 1.77 g/cm³ [1]. The substantial boiling point elevation (approximately +142 °C) imparted by the 2,2-dimethyl substitution significantly affects purification strategy selection—distillation may require higher vacuum or be less practical, favoring chromatographic purification methods.

Boiling Point
Cross-study
220.6 °C vs 79 °C (unsubstituted analog)
Elevated BP guides purification toward chromatography
Predicted values; may impact distillation workflows
Physicochemical properties Purification Handling

Storage Stability Requirements

4-Iodo-2,2-dimethyl-tetrahydro-pyran requires specific storage conditions to maintain chemical integrity: keep in a dark place, sealed under dry conditions, and maintain at 2-8 °C . This light and temperature sensitivity stems from the relatively weak C-I bond, which can undergo photolytic or thermal homolytic cleavage leading to decomposition via iodine loss and radical formation [1]. This contrasts with more robust 4-chloro- or 4-bromo-tetrahydropyran analogs, which can typically tolerate ambient storage conditions.

Storage Stability
Class-level
2–8 °C, dark, sealed, dry
Cold-chain logistics required for integrity
C-I photolytic/thermal lability risk
Storage stability Shelf-life Handling protocol

2,2-Dimethyl Substitution Advantage

The 2,2-dimethyl substitution pattern in 4-Iodo-2,2-dimethyl-tetrahydro-pyran introduces a gem-dialkyl effect that restricts ring conformational mobility and blocks metabolic oxidation at the C2 position adjacent to the ring oxygen—a common metabolic soft spot in unsubstituted tetrahydropyran-containing drug candidates [1]. In the context of tetrahydropyran-based COX-2 inhibitors, structure-activity relationship studies have demonstrated that substitution patterns on the THP ring significantly modulate potency (IC₅₀ values ranging from 0.17 μM to >10 μM) and COX-1/COX-2 selectivity (selectivity index ranging from 2-3 to >50), indicating that 2,2-dimethyl substitution confers meaningful pharmacological differentiation [2].

Metabolic Stability Context
Class-level
2,2-Dimethyl blocks C2 oxidation; restricts ring mobility
Reported scaffold stability for lead optimization
Inferred from CYP450 pathways and THP SAR studies
Metabolic stability Conformational constraint Drug design

Applications of 4-Iodo-2,2-dimethyl-tetrahydro-pyran


Stereospecific sp³-sp² Suzuki-Miyaura Cross-Coupling

This compound serves as a secondary alkyl iodide coupling partner in Pd-catalyzed Suzuki-Miyaura reactions. The 2,2-dimethyl substitution provides conformational bias, while the C-I bond's lower BDE (53-57 kcal/mol) enables oxidative addition under mild conditions [1]. Methodology using analogous secondary alkyl iodides has demonstrated ligand-controlled regiodivergent coupling with high stereospecificity, enabling access to enantiomerically enriched 4-aryl/alkenyl-2,2-dimethyltetrahydropyran derivatives for medicinal chemistry programs [2].

COX-2 Inhibitor & Anti-Tumor Agent Intermediate

Tetrahydropyran scaffolds bearing 2,2-dimethyl substitution have been employed in the design of COX-2 inhibitors and anti-tumor agents [1]. The 4-iodo handle enables late-stage diversification via cross-coupling to install diverse aryl or heteroaryl groups at the 4-position. SAR studies on related THP-based inhibitors demonstrate that substitution patterns modulate both potency (IC₅₀ values ranging from sub-micromolar to >10 μM) and COX-1/COX-2 selectivity (selectivity index ranging from 2-3 to >50) [2], underscoring the utility of this building block for generating focused compound libraries.

Fused Heterocycles by Tandem Coupling-Cyclization

The 4-iodo group enables sequential functionalization strategies where the C-I bond is chemoselectively addressed before or after other reactive handles. This is particularly valuable in the synthesis of fused pyranopyrazole, pyranothiopyrimidine, pyranoisoxazole, and pyranopyridine systems derived from 2,2-dimethyltetrahydropyran precursors [1]. The geminal dimethyl substitution stabilizes reactive intermediates during cyclization and prevents unwanted elimination pathways that plague unsubstituted analogs.

SAR Exploration of sp³-Rich Scaffolds

Procurement of 4-Iodo-2,2-dimethyl-tetrahydro-pyran at 97% purity [1] is recommended for SAR campaigns where trace metal impurities could confound biological assay results. The 2,2-dimethyl substitution mimics the conformational properties of gem-dimethyl-containing natural products and approved drugs, making this building block valuable for probing the effects of sp³ character, three-dimensionality, and conformational constraint on target binding [2]. Proper storage at 2-8 °C with light protection maintains material integrity throughout multi-step library synthesis.

Application
Selection Property
Validation Focus
Stereospecific sp³ Cross-Coupling
Conformational bias and C-I reactivity
Stereochemical fidelity in coupling
Pathway-Modulator Scaffold Studies
2,2-Dimethyl THP core for target engagement
COX selectivity and potency endpoint review
Tandem Coupling-Cyclization
Orthogonal iodo handle with gem-dimethyl stabilization
Fused heterocycle formation efficiency
sp³-Rich Library Synthesis
97% purity for metal-sensitive campaigns
Biological assay consistency with storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodo-2,2-dimethyl-tetrahydro-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.